![molecular formula C14H9N3OS B6142582 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile CAS No. 926232-10-2](/img/structure/B6142582.png)

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

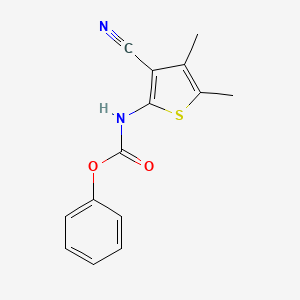

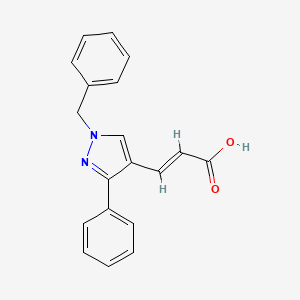

The compound “2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile” is a chemical compound with a complex structure . It is often analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions . For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a thieno[2,3-d]pyrimidin-2-yl group attached to a phenyl group . The molecular weight of a similar compound, 2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid, is 338.43 .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve multiple steps . For example, the addition of DMF to DCM resulted in a clear yellow solution, acetonitrile alone is an excellent alternative when the reagents are poorly soluble in dichloromethane .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 150-151 degrees . It is a powder at room temperature .Scientific Research Applications

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of MAO, and has been studied for its potential use in the treatment of depression and other neurological disorders. This compound has also been studied for its potential use in the study of the regulation of gene expression, as well as for its potential use in the study of the biochemistry of cancer cells. This compound has also been studied for its potential use in the study of the regulation of protein synthesis and cellular metabolism.

Mechanism of Action

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is believed to act as an MAO inhibitor by binding to the active site of the enzyme and inhibiting its activity. This inhibition of MAO activity leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an improvement in mood and cognitive function.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to have a number of potential benefits, including the potential to reduce anxiety and depression, improve cognitive function, and reduce inflammation. In addition, this compound has been found to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, this compound is non-toxic and has a low cost of production. However, this compound has several limitations for use in lab experiments. It is not water-soluble and is not readily absorbed by cells, which can limit its effectiveness in certain experiments. In addition, this compound is not very stable in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile research. One potential direction is to further study its potential use in the treatment of depression and other neurological disorders. Another potential direction is to study its potential use in the study of the regulation of gene expression and protein synthesis. Additionally, further research could be conducted on this compound's anti-cancer properties and its potential use in the treatment of various types of cancer. Finally, further research could be conducted on this compound's potential use in the study of the biochemistry of cancer cells.

Synthesis Methods

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is synthesized using a three-step process. First, the starting material, 4-oxo-5-phenylthieno[2,3-d]pyrimidine, is reacted with acetic anhydride in the presence of pyridine to form 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl acetic anhydride. This intermediate is then reacted with sodium hydroxide in aqueous solution to form 2-(4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile. This reaction is exothermic and proceeds in high yields.

Safety and Hazards

properties

IUPAC Name |

2-(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3OS/c15-7-6-11-16-13(18)12-10(8-19-14(12)17-11)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFFAIAPGIFPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)

![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)

![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)

![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)

![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)